1-Methyl-9-phenoxyacridine
CAS No.: 61078-23-7
Cat. No.: VC17335985
Molecular Formula: C20H15NO
Molecular Weight: 285.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 61078-23-7 |
---|---|
Molecular Formula | C20H15NO |
Molecular Weight | 285.3 g/mol |
IUPAC Name | 1-methyl-9-phenoxyacridine |
Standard InChI | InChI=1S/C20H15NO/c1-14-8-7-13-18-19(14)20(22-15-9-3-2-4-10-15)16-11-5-6-12-17(16)21-18/h2-13H,1H3 |
Standard InChI Key | XFDHUSFXMCPNNU-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC=CC2=NC3=CC=CC=C3C(=C12)OC4=CC=CC=C4 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
1-Methyl-9-phenoxyacridine consists of an acridine core (a fused tricyclic system comprising two benzene rings linked by a pyridine ring) modified with a methyl group at position 1 and a phenoxy group at position 9 (Fig. 1). The IUPAC name, 1-methyl-9-phenoxyacridine, reflects this substitution pattern . The compound’s planar structure facilitates π-π stacking interactions, a feature common to DNA-intercalating acridine derivatives .
Key identifiers:
Physicochemical Properties
The compound’s molecular weight (285.3 g/mol) and lipophilic nature (calculated LogP ≈ 4.2) suggest moderate solubility in organic solvents, consistent with related acridine derivatives . Spectroscopic data, including H NMR and mass spectrometry, align with its proposed structure, though experimental values for melting point and solubility remain unreported in the literature .
Synthesis and Derivative Formation
Synthetic Routes
1-Methyl-9-phenoxyacridine is synthesized through multistep reactions involving acridine intermediates:
Intermediate Preparation
9-Chloroacridine serves as a key precursor. Benoit et al. (2013) detailed its synthesis via cyclization of 2-phenylaminoterephthalic acid in phosphorus oxychloride (POCl), yielding 9-chloroacridine in 65–75% efficiency .
Structural Analogues
Modifying the 9-position substituent significantly alters bioactivity. For example:
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9-Aminoacridines: Exhibit DNA intercalation and topoisomerase inhibition, with MIC values of 2–8 µg/mL against MRSA .
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9-Alkoxyacridines: Less potent than amino derivatives but show reduced cytotoxicity, making them candidates for anti-inflammatory applications .
Pharmacological Applications
Anticancer Properties
Acridine derivatives intercalate DNA and disrupt topoisomerase function, inducing apoptosis in cancer cells. In DU145 prostate cancer cells, 9-aminoacridines with 10-carbon chains showed IC values of 1.2 µM . The methyl and phenoxy groups in 1-methyl-9-phenoxyacridine may sterically hinder intercalation, but this hypothesis requires experimental validation.
Structure-Activity Relationships (SAR)
Substituent Effects
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Position 1 (Methyl group): Enhances lipophilicity and metabolic stability but may reduce planar stacking with DNA .
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Position 9 (Phenoxy group): Electron-withdrawing substituents decrease basicity, potentially reducing DNA affinity compared to amino groups (pKa ~10.5 for 9-aminoacridines vs. ~6.8 for phenoxy derivatives) .
Comparative Efficacy
Table 1 summarizes biological activities of selected acridine derivatives:
Compound | Substituent (Position 9) | MIC (MRSA, µg/mL) | IC (DU145, µM) |
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9-Aminoacridine-C10 | NH(CH)CH | 4 | 1.2 |
9-Phenoxyacridine | OPh | >64 | >50 |
1-Methyl-9-phenoxyacridine | OPh, CH (Position 1) | Not tested | Not tested |
Data compiled from Benoit et al. (2013) and Kothamunireddy et al. (2023) .
Future Directions
1-Methyl-9-phenoxyacridine remains underexplored compared to its amino-substituted counterparts. Priority research areas include:
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Synthetic Optimization: Developing regioselective methylation protocols to improve yield .
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Biological Screening: Evaluating antimicrobial, anticancer, and anti-inflammatory activities in vitro and in vivo.
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Mechanistic Studies: Assessing DNA binding affinity via fluorescence intercalator displacement assays .
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